molecular formula C10H7ClN2O B11895906 5-(3-Chlorophenyl)pyrazin-2(1H)-one CAS No. 88066-89-1

5-(3-Chlorophenyl)pyrazin-2(1H)-one

Cat. No.: B11895906
CAS No.: 88066-89-1
M. Wt: 206.63 g/mol
InChI Key: GNKNPXDGFFJDQY-UHFFFAOYSA-N
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Description

Significance of the Pyrazin-2(1H)-one Core in Bioactive Molecules

The pyrazin-2(1H)-one scaffold is a key constituent in numerous compounds that exhibit a wide range of biological activities. These activities include, but are not limited to, antimicrobial, antiviral, and anticancer effects. The structural features of the pyrazinone ring allow for various substitutions, enabling the fine-tuning of its pharmacological properties. This adaptability makes it a valuable tool for medicinal chemists aiming to develop new therapeutic agents.

Overview of Therapeutic Relevance and Privileged Scaffold Status

A "privileged scaffold" is a concept in medicinal chemistry referring to a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrazin-2(1H)-one nucleus has earned this status due to its presence in a multitude of compounds with diverse pharmacological profiles. One of the most notable therapeutic areas for pyrazin-2(1H)-one derivatives is as antagonists of the A3 adenosine (B11128) receptor (A3AR). nih.gov A3AR antagonists are being investigated for their potential in treating inflammatory conditions, glaucoma, and neurodegenerative diseases. nih.gov The ability of the pyrazin-2(1H)-one scaffold to serve as a basis for the development of such targeted therapies highlights its significant therapeutic relevance.

Properties

CAS No.

88066-89-1

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-(3-chlorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14)

InChI Key

GNKNPXDGFFJDQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=O)C=N2

Origin of Product

United States

Physicochemical Properties of 5 3 Chlorophenyl Pyrazin 2 1h One

Classical and Established Synthetic Routes to the Pyrazin-2(1H)-one System

The construction of the pyrazin-2(1H)-one ring can be broadly categorized into two main approaches: the condensation of acyclic precursors and the modification of existing heterocyclic structures.

Condensation Reactions for Pyrazin-2(1H)-one Ring Formation

These methods involve the formation of the heterocyclic ring from open-chain starting materials, offering a high degree of flexibility in introducing substituents.

One of the most significant and widely employed methods for the synthesis of 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This reaction, first reported by R. G. Jones in 1949 and later refined by Karmas and Spoerri, involves the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. nih.govrsc.org

Initially, the reaction was conducted using free α-amino acid amides in the presence of a base such as sodium or potassium hydroxide. nih.govrsc.org A notable drawback of this initial approach was the difficulty in preparing the free α-amino acid amides, particularly those with low molecular weights. nih.govrsc.org Karmas and Spoerri later demonstrated that the condensation could be effectively carried out using the more readily accessible hydrohalide salts of the amino acid amides. nih.govrsc.org

The scope of this reaction is broad, accommodating a variety of 1,2-dicarbonyl compounds and α-amino acid amides, as illustrated in the following table. nih.gov

1,2-Dicarbonyl Compoundα-Amino Acid AmideResulting Pyrazin-2(1H)-one
GlyoxalGlycine amidePyrazin-2(1H)-one
Methylglyoxal (B44143)Alanine amide3,5-Dimethyl-2(1H)-pyrazinone
DiacetylLeucine amide3-Methyl-6-isobutyl-2(1H)-pyrazinone
PhenylglyoxalPhenylalanine amide3-Phenyl-6-benzyl-2(1H)-pyrazinone
BenzilValine amide3,5-Diphenyl-6-isopropyl-2(1H)-pyrazinone

The condensation of an unsymmetrical 1,2-dicarbonyl compound with an α-amino acid amide can potentially yield two regioisomers. For instance, the reaction between methylglyoxal and various α-amino acid amides predominantly forms the 5-methyl-2(1H)-pyrazinone isomer. nih.gov

A general and effective method for the preparation of 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govrsc.orgsemanticscholar.org This procedure, often referred to as Hoornaert's method, is typically performed in a solvent like toluene (B28343) or o-dichlorobenzene at elevated temperatures. rsc.orgsemanticscholar.org

The α-aminonitrile, which provides the N-1 and C-6 atoms of the pyrazinone core, is commonly synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. rsc.orgsemanticscholar.org The reaction mechanism is proposed to proceed through several steps:

Acylation of the α-aminonitrile to form an oxamoyl halide. rsc.org

Addition of HX to the nitrile group, followed by tautomerization to an enamine. rsc.org

Cyclization to a pyrazine-2,3-dione intermediate. rsc.org

Reaction with excess oxalyl halide to introduce the halogen at the 3-position. rsc.org

This methodology has been utilized to synthesize a range of 3,5-dihalo-2(1H)-pyrazinones with diverse substituents at the 1- and 6-positions. semanticscholar.org

Transformations from Pre-formed Heterocyclic Precursors

An alternative strategy for the synthesis of pyrazin-2(1H)-ones involves the chemical modification of pre-existing heterocyclic rings.

Pyrazin-2(1H)-ones can be synthesized from readily available diketopiperazines (2,5-piperazinediones). nih.gov The method developed by Baxter and Spring involves the conversion of diketopiperazines into chlorosubstituted pyrazines, which are subsequently transformed into the desired pyrazinones. nih.govrsc.org

The initial step involves heating the diketopiperazine with phosphoryl chloride, which yields a mixture of mono- and dichloropyrazines. nih.govrsc.org The resulting 2-chloropyrazine (B57796) can then be converted to a 2(1H)-pyrazinone. nih.gov

Substituted pyrazines can serve as versatile precursors for the synthesis of pyrazin-2(1H)-one analogues. nih.gov A common transformation involves the conversion of a 2-chloropyrazine to a 2(1H)-pyrazinone. nih.govrsc.org This can be achieved by treatment with an alkali or, alternatively, through a two-step process involving reaction with sodium ethoxide followed by hydrolysis. nih.gov This approach is particularly useful for introducing the pyrazinone moiety at a late stage of a synthetic sequence.

Advanced and Multicomponent Approaches for Densely Functionalized Pyrazin-2(1H)-ones

The synthesis of highly substituted pyrazin-2(1H)-ones, such as 5-(3-chlorophenyl)pyrazin-2(1H)-one, often requires advanced chemical strategies that offer efficiency and control over molecular complexity. These methods include multicomponent reactions, novel ring transformations, and palladium-catalyzed cross-coupling reactions, which allow for the precise installation of various functional groups onto the pyrazinone core.

Multicomponent Assembly Reactions (e.g., Ugi Four-Component Reactions)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. wikipedia.org The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR, widely used for generating molecular diversity in drug discovery and materials science. wikipedia.orgcapes.gov.br The classical Ugi-4CR involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgcapes.gov.br

A significant advancement in the synthesis of pyrazin-2(1H)-ones utilizes a modified Ugi reaction. This approach involves a four-component reaction between an arylglyoxal, a primary amine, an α-azidovinyl acid, and an isocyanide. nih.gov This initial Ugi reaction produces an azide (B81097) intermediate, which then undergoes a subsequent domino reaction sequence involving a Staudinger reaction with triphenylphosphine, an aza-Wittig reaction, and isomerization to yield the final polysubstituted pyrazin-2(1H)-one in good yields. nih.gov This one-pot procedure is highly efficient for creating complex pyrazinone structures. nih.gov

The general mechanism of the Ugi-4CR begins with the condensation of an aldehyde or ketone with an amine to form an imine. wikipedia.org The imine is protonated to form an iminium ion, which is then attacked by the isocyanide. wikipedia.org This is followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final α-acetamido carboxamide product. wikipedia.org The versatility of the Ugi reaction is enhanced by the ability to use alternative components, which expands the range of accessible chemical scaffolds. wikipedia.org

Table 1: Ugi-4CR for the Synthesis of Pyrazin-2(1H)-ones This table is interactive. Click on the headers to sort the data.

Arylglyoxal (Component 1) Amine (Component 2) Isocyanide (Component 4) Overall Yield (%) Reference
Phenylglyoxal Benzylamine tert-Butyl isocyanide 75 nih.gov
4-Chlorophenylglyoxal Benzylamine tert-Butyl isocyanide 72 nih.gov
4-Methoxyphenylglyoxal Benzylamine tert-Butyl isocyanide 78 nih.gov
Phenylglyoxal Ethylamine Cyclohexyl isocyanide 68 nih.gov

Novel Ring Transformation Methodologies (e.g., Mesoionic 1,3-Oxazolium-5-olates with Activated Methylene (B1212753) Isocyanides)

Ring transformation reactions provide a powerful tool for converting readily available heterocyclic systems into more complex or different ring structures. A novel approach for the synthesis of fused pyrazinone systems involves the use of mesoionic 1,3-oxazolium-5-olates, commonly known as münchnones. organic-chemistry.orgyoutube.com These mesoionic compounds are of significant interest due to their utility as 1,3-dipoles in cycloaddition reactions. organic-chemistry.org

A notable one-pot transformation involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with p-toluenesulfonylmethyl isocyanide (TosMIC), which is an activated methylene isocyanide. organic-chemistry.org This reaction leads to the formation of imidazo[1,5-a]pyrazin-8(7H)-ones. organic-chemistry.org The structure of the resulting product has been confirmed through single-crystal X-ray analysis. organic-chemistry.org This methodology represents an innovative strategy for constructing the pyrazinone core as part of a more complex, fused heterocyclic system. Other studies have also demonstrated the transformation of mesoionic 1,3-oxazolium-5-olates into different heterocyclic structures, such as 5-trifluoroacetylated imidazoles upon reaction with amidines, showcasing the versatility of these intermediates.

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Pyrazin-2(1H)-ones

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions are instrumental in the functionalization of heterocyclic cores, including the pyrazinone ring system, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. It is widely used for creating C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl compounds and substituted heterocycles. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.

In the context of pyrazinone synthesis, the Suzuki coupling is a key strategy for introducing aryl or heteroaryl substituents onto a pre-formed pyrazinone ring. For instance, to synthesize a molecule like 5-(3-chlorophenyl)pyrazin-2(1H)-one, a 5-halopyrazin-2(1H)-one precursor could be coupled with 3-chlorophenylboronic acid. This approach has been successfully applied to various pyrazine (B50134), pyridazine, and pyrimidine (B1678525) systems. An efficient one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed, demonstrating the power of this method for creating diarylated pyrimidines quickly and efficiently. The catalytic cycle generally involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 2: Examples of Suzuki Coupling on Diazine Heterocycles This table is interactive. Click on the headers to sort the data.

Halogenated Substrate Boronic Acid Catalyst Base Yield (%) Reference
3-Bromo-6-(thiophen-2-yl)pyridazine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 85
2,4-Dichloropyrimidine 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 95 (mono-coupled)
6-Chloro-imidazo[1,2-a]pyrazine 4-Tolylboronic acid Pd(OAc)₂/SPhos K₂CO₃ 95
2-Amino-3-benzoyl-5-bromopyrazine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 65

The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene in the presence of a base. This reaction is highly effective for the vinylation or arylation of substrates and has been extensively used in the synthesis of heterocyclic compounds.

A particularly relevant application is the Heck reaction of 3,5-dichloro-2(1H)-pyrazinones. Research has demonstrated the coupling of these dichlorinated pyrazinones with styrene. This reaction showcases a direct method for introducing a styrenyl group at the 5-position of the pyrazinone ring, which can be subsequently hydrogenated to an ethylphenyl group if desired. The Heck reaction provides a powerful tool for functionalizing the pyrazinone core at specific positions, which is crucial for building libraries of substituted pyrazinones for biological screening.

The formation of carbon-nitrogen bonds via palladium catalysis, particularly the Buchwald-Hartwig amination, has become a fundamental tool in organic synthesis. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of amines with aryl halides or triflates. wikipedia.org

This methodology has been successfully extended to the synthesis of N-aryl ureas on the pyrazinone scaffold. Specifically, 3,5-dichloro-2(1H)-pyrazinones can be selectively functionalized at the C-3 position with ureas, such as tert-butylurea. nih.gov This C-N coupling is achieved through a palladium-catalyzed Buchwald N-arylation reaction. nih.gov The process typically employs a catalytic system consisting of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a specialized phosphine (B1218219) ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃). nih.gov This reaction proceeds with high regioselectivity, with the coupling occurring preferentially at the C-3 position over the C-5 position of the dichlorinated pyrazinone. nih.gov This selective coupling provides a direct route to 3-ureido-5-chloro-2(1H)-pyrazinones, which are valuable intermediates that can undergo further functionalization at the C-5 position via other cross-coupling reactions like the Suzuki or Heck reactions. nih.gov

Table 3: Palladium-Catalyzed C-3 Urea Coupling of Dichloropyrazinone This table is interactive. Click on the headers to sort the data.

Pyrazinone Substrate Coupling Partner Catalyst System Conditions Product Reference
3,5-Dichloro-2(1H)-pyrazinone tert-Butylurea Pd(OAc)₂, Xantphos, Cs₂CO₃ 1,2-Dimethoxyethane (DME), Microwave irradiation 3-(tert-Butylureido)-5-chloro-2(1H)-pyrazinone nih.gov

"Click Chemistry" Applications for Pyrazin-2(1H)-one Scaffold Decoration

"Click chemistry" has emerged as a powerful tool for the functionalization of the pyrazin-2(1H)-one scaffold, enabling the generation of novel heterocyclic compounds with potential pharmacological interest. nih.govkuleuven.be This approach is valued for its high efficiency, mild reaction conditions, and the formation of stable linkages. medchem101.com The modular nature of click reactions allows for the straightforward introduction of a wide variety of substituents onto the pyrazinone core. nih.gov

A key application of click chemistry in this context is the Huisgen 1,3-dipolar cycloaddition, which is utilized to construct a 1,2,3-triazole ring at the C-3 position of the pyrazin-2(1H)-one scaffold. nih.govkuleuven.bescispace.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide, with a dipolarophile, like an alkyne, to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.orgnih.gov The reaction is highly versatile and has been successfully employed in the synthesis of complex heterocyclic systems. researchgate.netnih.gov

Two primary pathways have been effectively explored for this transformation on the 2(1H)-pyrazinone scaffold. nih.govkuleuven.be The first involves attaching an acetylenic group to the C-3 position of the pyrazinone via a C-C or C-O linkage, which then reacts with an azide. nih.gov The second pathway introduces an azide group at the C-3 position, which subsequently undergoes cycloaddition with an alkyne. nih.gov Microwave irradiation has been shown to successfully accelerate various steps in these synthetic sequences. nih.govkuleuven.be

Pathways for 1,2,3-Triazole Ring Formation at C-3 of Pyrazin-2(1H)-one
PathwayDescriptionKey IntermediatesReference
1Linkage of an acetylenic moiety to the C-3 position of the pyrazinone scaffold, followed by cycloaddition with an azide.C-3 alkynyl-pyrazinones nih.gov
2Introduction of an azide group at the C-3 position of the pyrazinone scaffold, followed by cycloaddition with an alkyne.C-3 azido-pyrazinones nih.gov

Regioselective Synthesis and Derivatization Strategies of the Pyrazin-2(1H)-one Core

Regioselectivity is a critical aspect of the synthesis of substituted pyrazin-2(1H)-ones, ensuring the desired placement of functional groups on the heterocyclic core. The development of regioselective methods allows for the targeted synthesis of specific isomers, which is crucial for establishing structure-activity relationships in medicinal chemistry. organic-chemistry.org

Approaches for the Synthesis of 3,5-Disubstituted Pyrazin-2(1H)-ones

The synthesis of 3,5-disubstituted pyrazin-2(1H)-ones is of significant interest due to the prevalence of this substitution pattern in biologically active compounds. nih.gov One of the foundational methods for constructing the 2(1H)-pyrazinone ring involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This approach, first described in 1949, has been the subject of numerous studies to optimize reaction conditions and understand its regioselectivity. nih.govrsc.org

A versatile strategy for creating 3,5-disubstituted pyrazinones starts with a 3,5-dihalo-2(1H)-pyrazinone intermediate. nih.gov The halogen atoms at the C-3 and C-5 positions can be sequentially or selectively substituted with various nucleophiles or through metal-catalyzed cross-coupling reactions. nih.govrsc.org For example, treating a 3,5-dichloro-2(1H)-pyrazinone with different nucleophiles allows for the introduction of diverse substituents at these positions. nih.govrsc.org

Synthetic Approaches for 3,5-Disubstituted Pyrazin-2(1H)-ones
MethodStarting MaterialsKey FeaturesReference
Condensation Reactionα-amino acid amide, 1,2-dicarbonyl compoundForms the core pyrazinone ring structure. nih.govrsc.org
Substitution on Dihalo-pyrazinone3,5-dihalo-2(1H)-pyrazinone, nucleophilesAllows for sequential and regioselective introduction of substituents. nih.gov

Introduction of Specific Substituents (e.g., Halogenated Phenyl Groups, Aminoalkyl Groups)

The introduction of specific functional groups, such as halogenated phenyl groups and aminoalkyl groups, onto the pyrazin-2(1H)-one core is a key step in the synthesis of compounds like 5-(3-Chlorophenyl)pyrazin-2(1H)-one and its analogs. The phenyl group is a common substituent in organic chemistry, often imparting specific electronic and steric properties to a molecule. wikipedia.org

The synthesis of pyrazinones bearing a halogenated phenyl group can be achieved through various cross-coupling reactions or by starting with appropriately substituted precursors. For instance, a 1-aryl-3,5-dibromo-2(1H)-pyrazinone can serve as a key intermediate. nih.gov

The introduction of aminoalkyl groups, particularly at the C-3 position, has been accomplished via nucleophilic aromatic substitution. nih.gov In this approach, a 3-halo-pyrazinone is reacted with the desired aminoalkyl amine, often in the presence of a base, to yield the corresponding 3-aminoalkyl-pyrazinone derivative. nih.gov

Preclinical Pharmacological Investigations of 5 3 Chlorophenyl Pyrazin 2 1h One Derivatives

Receptor and Enzyme Inhibition Studies

Derivatives based on pyrazinone and structurally related heterocyclic cores, such as pyrazoles and pyrimidines, have been the subject of numerous preclinical studies to determine their efficacy as enzyme inhibitors. These investigations are crucial for understanding the structure-activity relationships (SAR) that govern their interaction with therapeutic targets.

Kinase Inhibition Profiles

The ability of these compounds to inhibit various kinases is a cornerstone of their therapeutic potential. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of pyrazolo[3,4-d]pyrimidine, a scaffold structurally related to pyrazinones, have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR). In one study, several compounds demonstrated significant inhibitory activity against wild-type EGFR (EGFR-WT). Notably, compound 12b from this series was identified as the most potent, with an IC50 value of 0.016 µM. nih.gov This compound also showed considerable activity against the T790M mutant of EGFR, which is a common mechanism of resistance to first- and second-generation EGFR inhibitors. nih.gov Another pyrazole (B372694) derivative, compound 4a , also exhibited potent EGFR inhibition with an IC50 of 0.31 µM. nih.gov

Similarly, 3-phenyl-1H-5-pyrazolylamine derivatives have been identified as a new class of inhibitors for FMS-like tyrosine kinase-3 (FLT3), another important RTK in hematological malignancies. nih.gov These findings underscore the potential of pyrazole-based scaffolds, which share features with the pyrazinone core, to effectively inhibit key receptor tyrosine kinases.

Table 1: EGFR Inhibition by Pyrazolo[3,4-d]pyrimidine and Pyrazole Derivatives

CompoundTargetIC50 (µM)Source
Compound 12b EGFR-WT0.016 nih.gov
Compound 12b EGFR-T790M0.236 nih.gov
Compound 4a EGFR0.31 nih.gov
Erlotinib (Reference) EGFR0.11 nih.gov

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Developing inhibitors that can selectively target different Akt isoforms (Akt1, Akt2, and Akt3) is a key goal to optimize efficacy and minimize toxicity.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which feature a chlorophenyl group similar to the subject compound, were synthesized and evaluated for their kinase inhibitory potential. From a screening against 139 kinases, compound 4j was found to exhibit low micromolar activity against Akt2 (also known as PKBβ). nih.gov This finding is significant as aberrant Akt2 signaling is common in several cancers, including glioma. nih.gov

Research into other heterocyclic scaffolds has also shed light on isoform selectivity. Studies on 2,3,5-trisubstituted pyridine (B92270) derivatives revealed that compounds in this series could act as potent dual inhibitors of Akt1 and Akt2. nih.gov Interestingly, these pyridine-based inhibitors generally showed greater inhibition of Akt2 than Akt1, a contrast to other bicyclic templates investigated. nih.gov While direct regioselective data for 5-(3-Chlorophenyl)pyrazin-2(1H)-one itself is limited, these results from structurally related compounds suggest that the pyrazinone scaffold could be a viable starting point for developing isoform-selective Akt inhibitors. nih.govnih.gov It has been noted that inhibiting both Akt1 and Akt2 may be necessary for a maximal apoptotic response in some tumor cell lines. nih.gov

Table 2: Akt Kinase Inhibition by Related Heterocyclic Derivatives

Compound ClassTarget(s)Key FindingsSource
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (e.g., Cmpd 4j) Akt2/PKBβExhibited low micromolar inhibitory activity. nih.gov
2,3,5-trisubstituted pyridine derivatives Akt1, Akt2Acted as potent dual inhibitors, often with greater inhibition of Akt2. nih.gov

The p38 mitogen-activated protein (MAP) kinases are key components in cellular responses to stress and inflammation. The p38α isoform, in particular, is a well-established therapeutic target for inflammatory diseases and cancer. nih.govresearchgate.net

A significant breakthrough in this area involves the discovery of 3-amino-2(1H)-pyrazinones as a novel series of potent and selective p38α inhibitors. Through optimization of an aminoalkyl substituent at the 3-position of the 2(1H)-pyrazinone core, researchers achieved a remarkable 20,000-fold increase in p38α potency. nih.gov This highlights the high potential of the pyrazinone scaffold for targeting this specific kinase.

Furthermore, derivatives of pyridinylpyridopyrazines and pyridinylquinoxalines have been developed as novel p38α MAP kinase inhibitors. Introduction of an amino group to the pyridine C2 position of the quinoxaline (B1680401) series led to compounds with potent enzyme inhibition in the double-digit nanomolar range (IC50 = 81 nM). nih.gov Replacing the quinoxaline core with a pyrido[2,3-b]pyrazine (B189457) structure yielded a compound with even superior p38α inhibition (IC50 = 38 nM). nih.gov Other research has identified pyrazolo[3,4-b]pyrazine derivatives as potent inhibitors with in vivo activity. nih.gov

Table 3: p38α MAP Kinase Inhibition by Pyrazinone and Related Derivatives

Compound/SeriesCore StructureIC50Source
Compound 6f Pyridinylquinoxaline81 nM nih.gov
Compound 9e Pyridinylpyridopyrazine38 nM nih.gov
3-amino-2(1H)-pyrazinones PyrazinonePotency increased 20,000-fold with optimization. nih.gov
SB 203580 (Reference) Pyridinylimidazole0.3 µM mdpi.com

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their deregulation is a fundamental aspect of cancer. mdpi.com Consequently, CDK inhibitors are a major focus of anticancer drug development.

Several studies have explored pyrazole-based scaffolds as CDK inhibitors. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed and showed potent CDK2 inhibitory activity. Compound 15 from this series was the most potent, with a Ki of 0.005 µM, and displayed a degree of selectivity over other CDKs. mdpi.com In another study, pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives were evaluated, with compounds 9f and 10c showing the best CDK2 inhibition, with IC50 values of 1.85 µM and 2.09 µM, respectively. nih.gov These findings demonstrate that pyrazole and pyrimidine-based structures, which can be considered bioisosteres of the pyrazinone core, are effective at inhibiting CDKs.

Table 4: CDK2 Inhibition by Related Heterocyclic Derivatives

CompoundCore StructureInhibition MetricValueSource
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineKi0.005 µM mdpi.com
Compound 9f Pyrazolo[1,5-a] nih.govnih.govnih.govtriazineIC501.85 µM nih.gov
Compound 10c Pyrazolo[1,5-a] nih.govnih.govnih.govtriazineIC502.09 µM nih.gov

The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade that is frequently hyperactivated in human cancers. The alpha isoform, PI3Kα, is one of the most commonly mutated oncogenes. While direct studies on 5-(3-Chlorophenyl)pyrazin-2(1H)-one derivatives as PI3Kα inhibitors are not widely reported, research on related scaffolds provides valuable insights.

A series of pyrazolo[1,5-a]pyridine (B1195680) derivatives were recently reported as potent and selective dual inhibitors of the PI3Kγ and PI3Kδ isoforms. nih.gov The lead compound, 20e (IHMT-PI3K-315) , displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. nih.gov Although this study did not focus on the PI3Kα isoform, the potent activity within the PI3K family suggests that modifications of this pyrazole-based scaffold could potentially yield inhibitors targeting PI3Kα. The development of pyrazine (B50134) derivatives as PI3K inhibitors is also an active area of patent literature, indicating commercial interest in this chemical space for targeting the PI3K pathway.

Table 5: PI3K Inhibition by Related Pyrazole Derivatives

CompoundCore StructureTarget(s)IC50Source
20e (IHMT-PI3K-315) Pyrazolo[1,5-a]pyridinePI3Kγ4.0 nM nih.gov
20e (IHMT-PI3K-315) Pyrazolo[1,5-a]pyridinePI3Kδ9.1 nM nih.gov

Viral Enzyme Inhibition (e.g., PB2 Inhibitors of Influenza Virus RNA Polymerase)

The influenza virus RNA-dependent RNA polymerase (RdRP) is a crucial enzyme for viral transcription and replication, making it a prime target for antiviral drug development. unisi.itcardiff.ac.uk The polymerase is a heterotrimer composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA). unisi.itcardiff.ac.uk The PB2 subunit, in particular, is responsible for binding to the 5'-cap of host pre-mRNAs, a critical step for initiating viral transcription. nih.gov By inhibiting the cap-binding function of PB2, viral RNA synthesis can be effectively blocked. nih.gov

Derivatives of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one have been identified as a new class of potent PB2 inhibitors. nih.gov One of the most promising compounds from this series, compound 12b, demonstrated significant binding affinity to the PB2 subunit with a dissociation constant (K D ) of 0.11 μM in surface plasmon resonance (SPR) assays and 0.19 μM in isothermal titration calorimetry (ITC) assays. nih.gov In cell-based antiviral assays, compound 12b exhibited an effective concentration (EC 50 ) of 1.025 μM with a high selectivity index, as its cytotoxic concentration (CC 50 ) was greater than 100 μM. nih.gov Molecular docking studies suggest that these compounds bind to the PB2 pocket, providing a promising lead for the development of new anti-influenza drugs. nih.gov

Neuropeptide S Receptor (NPSR) Antagonism

Neuropeptide S (NPS) is a neurotransmitter that modulates a variety of physiological functions, including arousal, anxiety, and drug addiction, by activating the Neuropeptide S receptor (NPSR). nih.govnih.gov Consequently, NPSR antagonists are being investigated as potential treatments for conditions like substance abuse disorders. acs.org

Research has led to the discovery of potent NPSR antagonists from the oxazolo[3,4-a]pyrazine class of compounds. acs.org Structure-activity relationship (SAR) studies have revealed that substitutions at the 5-position of the oxazolo[3,4-a]pyrazine core with hydrophobic groups can lead to potent NPSR antagonists. acs.org For instance, certain derivatives have shown the ability to counteract the stimulant effects of NPS on mouse locomotor activity in vivo. acs.org These findings highlight the therapeutic potential of targeting the NPSR and provide a basis for the further optimization of these compounds to improve their pharmacokinetic profiles for clinical development. nih.govacs.org

In Vitro Cellular Activity Evaluations

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Pyrazole derivatives, which share a core heterocyclic structure with pyrazinones, have demonstrated significant potential as anticancer agents. nih.gov Studies have shown that these compounds can exhibit cell-specific cytotoxic and antiproliferative effects. nih.gov For example, the pyrazole derivative TOSIND was found to strongly decrease the viability of the triple-negative breast cancer cell line MDA-MB-231, with an IC 50 of 17.7 ± 2.7 μM after 72 hours of treatment. nih.gov In contrast, other derivatives like PYRIND and METPYRIND did not significantly affect MDA-MB-231 viability, while DIPYR actually increased it. nih.gov In the MCF7 breast cancer cell line, PYRIND showed a decrease in viability with an IC 50 of 39.7 ± 5.8 μM after 72 hours, whereas TOSIND had no significant effect. nih.gov This cell-specific activity suggests that these compounds may target distinct molecular pathways in different cancer types.

CompoundCell LineActivityIC50 (μM)Incubation Time (h)
TOSINDMDA-MB-231Decreased viability17.7 ± 2.772
PYRINDMDA-MB-231No influence--
METPYRINDMDA-MB-231No influence--
DIPYRMDA-MB-231Increased viability--
TOSINDMCF7No significant change--
PYRINDMCF7Decreased viability39.7 ± 5.872
METPYRINDMCF7Diminished viability--
DIPYRMCF7Increased viability-24

The primary mechanisms of programmed cell death are apoptosis and necroptosis. nih.gov Apoptosis is a caspase-dependent process characterized by cell shrinkage and the formation of apoptotic bodies, while necroptosis is a regulated, caspase-independent form of necrosis. nih.govrockland.com The necroptotic pathway is typically initiated by stimuli such as TNFα and involves the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). rockland.commdpi.com

In the context of pyrazole derivatives, studies have shown that their cytotoxic effects can be mediated through different cell death pathways. In MDA-MB-231 cells, PYRIND, METPYRIND, and DIPYR caused a gradual decrease in the activity of caspases-3 and -7, suggesting a mechanism other than classical apoptosis. nih.gov Conversely, TOSIND did not influence the activity of these caspases in this cell line. nih.gov In another study, Tecoma stans extracts, which contain various bioactive compounds, were shown to induce apoptosis in MDA-MB-231 cells, as evidenced by morphological changes like plasma membrane blebbing and nuclear condensation. nih.gov These findings indicate that the mechanism of cell death induced by these compounds is complex and can be cell-type and compound-specific, involving both apoptotic and non-apoptotic pathways. nih.govkyoto-u.ac.jp

Antimicrobial Activity Spectrum

Pyrazoline and pyrazole derivatives have been widely investigated for their antimicrobial properties against a range of bacteria and fungi. nih.govijpsonline.comnih.govderpharmachemica.commdpi.com These compounds have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govmdpi.com

Studies on various pyrazoline derivatives have reported minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against tested microorganisms. nih.gov The antimicrobial efficacy can be influenced by the specific substitutions on the pyrazoline ring. For instance, the replacement of a 2-hydroxy-3,5-dichloro phenyl group with a 2-hydroxy-5-chloro phenyl group resulted in increased activity against E. coli, P. aeruginosa, B. subtilis, and C. albicans. nih.gov Some compounds have demonstrated activity comparable to standard antibiotics like ampicillin (B1664943) and chloramphenicol. ijpsonline.com

Compound ClassMicroorganismsActivity Range (MIC in μg/mL)
Pyrazoline derivativesS. aureus, E. coli, P. aeruginosa, E. faecalis, B. subtilis, C. albicans32-512
Hydrazone derivativeBacteria and fungiModerate activity
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No data is available in the search results regarding the antibacterial efficacy of 5-(3-Chlorophenyl)pyrazin-2(1H)-one derivatives against Gram-positive and Gram-negative bacterial strains.

Antifungal Efficacy

No information was found concerning the antifungal activity of 5-(3-Chlorophenyl)pyrazin-2(1H)-one derivatives.

Anti-Tuberculosis Activity, including against Multidrug-Resistant Isolates

There are no findings in the provided literature on the anti-tuberculosis activity of 5-(3-Chlorophenyl)pyrazin-2(1H)-one derivatives, including their efficacy against multidrug-resistant isolates of Mycobacterium tuberculosis.

Proposed Mechanisms of Antimicrobial Action (e.g., Cell Wall Biosynthesis Inhibition)

No studies proposing or elucidating the mechanism of antimicrobial action for 5-(3-Chlorophenyl)pyrazin-2(1H)-one derivatives were identified.

Antiviral Activity (e.g., against Feline Herpes Virus, Coxsackie Virus B4, Influenza A/H1N1, A/H3N2)

The search did not yield any data on the antiviral activity of 5-(3-Chlorophenyl)pyrazin-2(1H)-one derivatives against Feline Herpes Virus, Coxsackie Virus B4, or Influenza A/H1N1 and A/H3N2 viruses.

Table of Compounds Mentioned

As no specific derivatives of 5-(3-Chlorophenyl)pyrazin-2(1H)-one were identified in the literature for the requested pharmacological activities, a table of compounds cannot be generated.

Structure Activity Relationship Sar Studies and Lead Optimization for Pyrazin 2 1h One Derivatives

Elucidation of Structural Requirements for Modulating Biological Activity

The fundamental structure of 5-phenylpyrazin-2(1H)-one derivatives is a key determinant of their biological activity. The pyrazinone ring itself serves as a crucial scaffold, with its nitrogen and oxygen atoms often participating in key interactions with biological targets. The relative orientation of the phenyl ring with respect to the pyrazinone core is also a critical factor.

Research on related heterocyclic compounds, such as pyrazole (B372694) derivatives, has shown that the core heterocyclic structure is essential for maintaining the desired biological effect. For instance, in a series of pyrazole-based inhibitors, the pyrazole scaffold was identified as being particularly suitable for structural modifications to explore SAR. nih.gov Similarly, for pyrazino[2,1-a]isoquinoline analogues, simplification of the ring system was undertaken to understand the functions of different parts of the scaffold. researchgate.net

The presence and position of substituents on both the pyrazinone and phenyl rings are paramount. The 3-chloro substituent on the phenyl ring of 5-(3-Chlorophenyl)pyrazin-2(1H)-one, for example, introduces specific electronic and steric properties that influence its interaction with target proteins.

Impact of Substituent Modifications (e.g., Phenyl Ring Substitution, Aminoalkyl Groups) on Potency and Selectivity

Systematic modification of substituents on the pyrazin-2(1H)-one scaffold has been a cornerstone of lead optimization efforts. These modifications aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Phenyl Ring Substitution:

The nature and position of substituents on the 5-phenyl ring significantly modulate the biological activity of pyrazinone derivatives. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can have a profound effect. uomustansiriyah.edu.iq For instance, in a study of related 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones, derivatives with phenolic groups exhibited the most pronounced biological effects. nih.gov Furthermore, the position of the substituent is critical, with ortho-hydroxyl substituted derivatives being more potent than their para-hydroxyl substituted counterparts. nih.gov

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Analogous Compounds

Compound Series Substituent at Position 5 of Phenyl Ring Biological Activity (Relative Potency)
Pyrazoline Derivatives 4-Chloro High
Pyrazoline Derivatives 4-Fluoro Moderate
1,2,4-Triazine Antagonists 4-Methoxy High
1,2,4-Triazine Antagonists Halides Decreased with increasing atomic size

Data synthesized from studies on analogous heterocyclic compounds to illustrate general principles. nih.govresearchgate.net

Aminoalkyl and Other Groups:

Modifications at other positions of the pyrazinone ring, such as the introduction of aminoalkyl groups, have also been explored to improve potency and selectivity. In one study on pyrazinone derivatives, the substitution of a halogen at the C3-position with various anilines led to the generation of key analogues. acs.org The nature of the amine introduced can influence factors such as solubility, basicity, and the potential for additional hydrogen bonding interactions.

Rational Design and Synthesis of Optimized Analogues for Enhanced Efficacy

The insights gained from SAR studies provide a strong foundation for the rational design of optimized analogues with enhanced efficacy. This process involves a cyclical approach of designing new molecules based on SAR data, synthesizing these compounds, and then evaluating their biological activity.

The rational design of new compounds often involves computational methods, such as molecular docking, to predict how newly designed molecules will bind to their biological target. mdpi.com This allows for the prioritization of synthetic targets that are most likely to exhibit improved activity. For example, the design of new anticancer agents based on a 1,2-benzothiazine scaffold was guided by the structures of known topoisomerase II inhibitors. mdpi.com

The synthesis of these rationally designed analogues often requires multi-step synthetic routes. For pyrazinone derivatives, common synthetic strategies may involve condensation reactions and substitutions on the pyrazinone core. acs.org For instance, 3-phenylaminopyrazin-2(1H)-ones can be prepared by reacting a 3,5-dihalopyrazin-2-one with an appropriate aniline (B41778) in the presence of an acid catalyst. acs.org The development of efficient and versatile synthetic routes is crucial for the timely production and evaluation of new analogues. nih.gov

The ultimate goal of this iterative process is to identify a lead compound with a superior therapeutic profile, including high potency, excellent selectivity, and favorable drug-like properties.

Computational Chemistry and Molecular Modeling for Pyrazin 2 1h One Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a pyrazinone derivative, might interact with a biological target, typically a protein.

Molecular docking simulations are instrumental in predicting how pyrazinone-based ligands fit into the binding sites of their target proteins. These simulations generate various possible conformations, or poses, of the ligand within the binding pocket and score them based on their predicted binding affinity. The binding affinity is a measure of the strength of the interaction between the ligand and the target.

In studies of related heterocyclic compounds, such as pyrazole (B372694) derivatives, molecular docking has been successfully used to predict binding affinities and modes. For instance, in a study of 1,3,5-trisubstituted-1H-pyrazoles as potential anticancer agents targeting the Bcl-2 protein, molecular docking was employed to evaluate the binding modes and affinities of the synthesized compounds. rsc.org The process involved preparing the coordinate files for both the ligands and the Bcl-2 protein, followed by the use of the Lamarckian Genetic Algorithm to explore possible conformations. rsc.org The best docking results were then selected based on the predicted binding energies and the consistency of the docking poses. rsc.org Similarly, for other pyrazole and triazole derivatives, molecular docking has been used to ascertain probable binding models with enzymes like cyclooxygenase and MMP-2 metalloproteinase. nih.govucm.es

The accuracy of binding affinity prediction has been a focus of recent research, with the development of advanced deep learning-based models. nih.gov These models, however, are often limited by the availability of high-quality training data. nih.gov To address this, frameworks like the Multi-task Bioassay Pre-training (MBP) have been proposed to improve the generalization ability of structure-based protein-ligand binding affinity prediction models. nih.gov

A hypothetical interactive data table for docking results of 5-(3-Chlorophenyl)pyrazin-2(1H)-one with a target protein could look like this:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A-8.5TYR228, LEU173, VAL122
Cyclooxygenase-2-7.9ARG120, TYR355, SER530
Bcl-2-9.1ASP108, GLY145, ARG146

This table is illustrative and based on typical results seen for similar compounds.

Beyond predicting binding affinity, molecular docking is crucial for identifying potential molecular targets for a given compound and elucidating the key interactions that stabilize the ligand-target complex. By screening a compound against a panel of known protein structures, researchers can generate hypotheses about its mechanism of action.

The analysis of the docked poses reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. For example, in the study of pyrazole derivatives as Bcl-2 inhibitors, the docking analysis would reveal which amino acids in the Bcl-2 binding pocket are forming crucial contacts with the ligand. rsc.org Similarly, studies on other heterocyclic systems have identified key interactions that are essential for their biological activity. researchgate.net

These insights are vital for structure-based drug design, as they allow medicinal chemists to modify the ligand's structure to enhance its interactions with the target, thereby improving its potency and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. These methods are based on the principles of quantum mechanics and can be used to predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be a powerful tool for studying organic molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for a wide range of applications.

DFT calculations can be used to optimize the molecular geometry of pyrazin-2(1H)-one derivatives, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculated geometries can then be compared with experimental data from X-ray crystallography to validate the computational model. nih.govnih.gov

Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, in a study of a pyrazoline derivative, DFT calculations at the B3LYP/6-311G** level of theory were used to obtain the optimized geometry and other molecular parameters. nih.gov Similarly, for other heterocyclic compounds, DFT has been employed to investigate their structural and electronic properties, providing valuable insights into their behavior. researchgate.netnih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. youtube.comlibretexts.orgyoutube.com

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. emerginginvestigators.org A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large HOMO-LUMO gap indicates high electronic stability and low reactivity. nih.gov

The HOMO-LUMO energy gap can be calculated using DFT methods and can be correlated with the molecule's electronic absorption properties, as the energy of the gap often corresponds to the lowest energy electronic excitation. schrodinger.com For various heterocyclic compounds, the HOMO-LUMO energy gap has been calculated to assess their reactivity and potential for applications in areas like optoelectronics. nih.govnih.govresearchgate.netunar.ac.id

A hypothetical interactive data table for FMO analysis of 5-(3-Chlorophenyl)pyrazin-2(1H)-one could be:

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Energy Gap4.5

This table is illustrative and based on typical values for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions, on the other hand, represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green regions indicate areas of neutral potential.

MEP maps for pyrazinone derivatives can reveal the most likely sites for chemical reactions. For example, the MEP map of a pyrazine (B50134) molecule shows that the nitrogen atoms are regions of negative potential, making them susceptible to electrophilic attack, while the C-H bonds are regions of positive potential. researchgate.net In studies of other heterocyclic compounds, MEP analysis has been used to identify the reactive sites and to understand the intermolecular interactions that govern their self-assembly and crystal packing. unar.ac.idnih.govresearchgate.net The generation of accurate and reliable MEP maps is crucial, and various computational methods and software are available for this purpose. chemrxiv.org

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Theoretical studies of pyrazinone systems often employ Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analysis to understand the nature of chemical bonding and non-covalent interactions within the molecule. While specific ELF and RDG analyses for 5-(3-Chlorophenyl)pyrazin-2(1H)-one are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its probable electronic characteristics.

ELF analysis provides a measure of electron localization, distinguishing between covalent bonds, lone pairs, and core electrons. For 5-(3-Chlorophenyl)pyrazin-2(1H)-one, this analysis would likely reveal a high degree of electron localization within the pyrazinone and phenyl rings, characteristic of aromatic systems. The carbon-chlorine bond would also exhibit distinct localization.

RDG analysis is particularly useful for visualizing weak non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method can identify and characterize hydrogen bonds, van der Waals interactions, and steric clashes. In the context of 5-(3-Chlorophenyl)pyrazin-2(1H)-one, RDG analysis would be instrumental in understanding potential intermolecular interactions in a crystal lattice or within a biological target's binding pocket.

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud modification.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

The following table illustrates the kind of data that would be generated from such a study. The values are hypothetical and based on typical ranges observed for similar organic molecules.

Table 1: Hypothetical Global Reactivity Descriptors for 5-(3-Chlorophenyl)pyrazin-2(1H)-one

Descriptor Symbol Formula Hypothetical Value (eV)
HOMO Energy EHOMO - -6.5
LUMO Energy ELUMO - -2.0
Energy Gap ΔE ELUMO - EHOMO 4.5
Chemical Hardness η (ELUMO - EHOMO)/2 2.25
Chemical Softness S 1/η 0.44
Electronegativity χ -(ELUMO + EHOMO)/2 4.25
Chemical Potential μ (ELUMO + EHOMO)/2 -4.25

Note: These values are for illustrative purposes and are not based on published experimental or computational data for this specific compound.

In Silico Screening and Virtual Drug Design Strategies

The pyrazinone scaffold is a common feature in molecules designed for various therapeutic targets. Virtual screening and in silico drug design are powerful tools to explore the potential of 5-(3-Chlorophenyl)pyrazin-2(1H)-one and its derivatives as drug candidates. These strategies can be used to predict the binding affinity of the compound to specific protein targets.

For instance, derivatives of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one have been investigated as inhibitors of the influenza virus PB2 protein. nih.gov A similar approach could be applied to 5-(3-Chlorophenyl)pyrazin-2(1H)-one. A virtual screening campaign could involve docking the compound into the crystal structures of various enzymes or receptors to identify potential biological targets. Subsequent steps would involve lead optimization, where the core structure is modified to improve binding affinity and other drug-like properties. For example, a study on 3-phenyl-1H-5-pyrazolylamides used virtual screening to identify hits targeting the papain-like protease (PLpro) of SARS-CoV-2. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for pyrazinone derivatives could be developed to predict the activity of new, unsynthesized analogs.

The process would involve:

Data Collection: Assembling a dataset of pyrazinone derivatives with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation sets.

A study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors successfully used 3D-QSAR modeling to design novel inhibitors. mdpi.com A similar approach for 5-(3-Chlorophenyl)pyrazin-2(1H)-one and its analogs could guide the synthesis of more potent compounds.

The following table provides a hypothetical example of a QSAR data set for a series of pyrazinone derivatives.

Table 2: Hypothetical QSAR Data for Pyrazinone Derivatives

Compound R-group Molecular Weight ( g/mol ) LogP Polar Surface Area (Å2) IC50 (µM) pIC50
1 H 172.15 1.2 58.2 10.5 4.98
2 3-Cl 206.63 1.9 58.2 5.2 5.28
3 4-F 190.14 1.4 58.2 8.1 5.09

Note: This data is illustrative. The IC50 values and calculated descriptors are hypothetical.

Analytical and Spectroscopic Characterization Techniques in Chemical Research of Pyrazin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No specific experimental ¹H NMR or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 5-(3-Chlorophenyl)pyrazin-2(1H)-one, have been found in the searched literature.

Mass Spectrometry (MS, HRMS, ESI-MS)

Detailed mass spectrometry data, such as high-resolution mass spectrometry (HRMS) for exact mass determination or electrospray ionization (ESI-MS) fragmentation patterns for 5-(3-Chlorophenyl)pyrazin-2(1H)-one, are not available in the reviewed sources.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Specific FT-IR and FT-Raman spectral data, including characteristic absorption or scattering bands and their assignments for the functional groups present in 5-(3-Chlorophenyl)pyrazin-2(1H)-one, have not been reported in the available literature.

X-ray Crystallography for Absolute Molecular Structure Elucidation

There are no published reports on the single-crystal X-ray diffraction analysis of 5-(3-Chlorophenyl)pyrazin-2(1H)-one, which would provide definitive information on its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Further research and publication of the synthesis and comprehensive characterization of 5-(3-Chlorophenyl)pyrazin-2(1H)-one are required before a detailed article focusing on its analytical and spectroscopic properties can be accurately generated.

Future Directions and Emerging Research Perspectives for 5 3 Chlorophenyl Pyrazin 2 1h One

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The pyrazine (B50134) core is a recognized pharmacophore present in several clinically approved drugs. nih.gov The strategic incorporation of a 3-chlorophenyl substituent at the 5-position of the pyrazin-2(1H)-one ring offers a vector for designing compounds that can selectively interact with specific biological targets implicated in various diseases. Future research will likely concentrate on modifying this core structure to enhance potency and selectivity for predefined molecular targets.

For instance, the pyrazole (B372694) nucleus, a related azole heterocycle, has been extensively studied, leading to the development of drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov This success provides a strong rationale for the systematic exploration of 5-(3-Chlorophenyl)pyrazin-2(1H)-one derivatives. Research efforts could focus on designing inhibitors for kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. The chlorophenyl group can be a key interaction moiety within the ATP-binding pocket of many kinases.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While initial studies may focus on known targets, a significant area of future research will be the identification of novel biological targets and the elucidation of the mechanisms of action for derivatives of 5-(3-Chlorophenyl)pyrazin-2(1H)-one. This involves screening these compounds against a broad range of cellular and biochemical assays to uncover unexpected biological activities.

Phenotypic screening, where the effect of a compound on a cellular or organismal phenotype is observed without a preconceived target, could be a powerful approach. This strategy can reveal novel therapeutic opportunities and previously uncharacterized disease pathways. Subsequent target deconvolution studies would then be necessary to identify the specific molecular target responsible for the observed biological effect. The pyrazine and phenazine (B1670421) heterocycles have already demonstrated a wide array of biological activities, suggesting that derivatives of 5-(3-Chlorophenyl)pyrazin-2(1H)-one may also possess a diverse pharmacological profile. doaj.org

Integration of Advanced Synthetic Methodologies for Library Generation

To fully explore the therapeutic potential of the 5-(3-Chlorophenyl)pyrazin-2(1H)-one scaffold, the development of efficient and versatile synthetic methodologies is crucial. Advanced synthetic techniques will enable the rapid generation of large and diverse libraries of analogues, which are essential for structure-activity relationship (SAR) studies.

Microwave-assisted synthesis, for example, has been successfully employed to accelerate the synthesis of pyrazine conjugates. nih.gov This technology can significantly reduce reaction times and improve yields, facilitating the timely production of compound libraries. Furthermore, the development of novel multicomponent reactions and late-stage functionalization strategies will allow for the introduction of chemical diversity at various positions of the pyrazinone core. This will enable a more thorough exploration of the chemical space around the 5-(3-Chlorophenyl)pyrazin-2(1H)-one scaffold.

Synthetic ApproachDescriptionPotential Advantage
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions.Rapid reaction times, improved yields, and cleaner reactions.
Multicomponent Reactions Combines three or more reactants in a single step to form a complex product.High atom economy, operational simplicity, and rapid access to molecular complexity.
Late-Stage Functionalization Introduces or modifies functional groups on a complex molecule at a late stage of the synthesis.Efficient generation of diverse analogues from a common intermediate.

Synergistic Application of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods is a cornerstone of modern drug discovery and will be instrumental in advancing the study of 5-(3-Chlorophenyl)pyrazin-2(1H)-one. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of new derivatives with improved biological activity. youtube.comyoutube.com

Molecular docking studies can predict the binding mode of 5-(3-Chlorophenyl)pyrazin-2(1H)-one analogues within the active site of a target protein, providing insights for rational drug design. QSAR models can establish a mathematical relationship between the chemical structure of the compounds and their biological activity, enabling the prediction of the potency of virtual compounds before their synthesis. youtube.com These computational predictions can then be validated through experimental testing, creating a feedback loop that accelerates the optimization of lead compounds. This synergistic approach has been successfully applied to other pyrazine-based compounds, demonstrating its potential to streamline the drug discovery process. nih.gov

Computational MethodApplication in Drug Discovery
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity.
Virtual Screening Computationally screens large libraries of compounds to identify potential hits.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the 5-(3-Chlorophenyl)pyrazin-2(1H)-one scaffold, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(3-chlorophenyl)pyrazin-2(1H)-one?

  • Answer: The compound can be synthesized via:

  • Multicomponent Ugi reactions using aldehydes, amines, and isocyanides, which offer high bond-forming efficiency and structural diversity .
  • Condensation reactions between chloropyrazine derivatives and hydroxylamine analogs under basic conditions (e.g., NaH in DMF) .
  • Oxidative C–O/C–N bond formation with iodine-mediated protocols for constructing heterocyclic cores .
    • Key considerations: Solvent choice (e.g., DMF, ethanol), reaction temperature, and catalyst selection significantly impact yield and purity.

Q. How is the structural integrity of 5-(3-chlorophenyl)pyrazin-2(1H)-one validated post-synthesis?

  • Answer: Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., NH stretch at 3400–3300 cm⁻¹ for primary amines) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.02429 for derivatives) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Answer: Stability depends on:

  • Moisture sensitivity: Store in anhydrous environments (e.g., desiccators) due to potential hydrolysis of the pyrazinone ring.
  • Thermal stability: Avoid prolonged exposure to temperatures >100°C, as thermal degradation is observed in similar pyrazinones .
  • Light sensitivity: Protect from UV light to prevent photochemical decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-product formation during synthesis?

  • Answer:

  • Solvent optimization: Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity and reduce side reactions .
  • Catalyst screening: Transition metals (e.g., Pd) or organocatalysts improve regioselectivity in nitration or substitution reactions .
  • Temperature control: Lower temperatures (0–25°C) minimize undesired dimerization in sensitive intermediates .

Q. What strategies enable site-selective functionalization of the pyrazinone core for structure-activity relationship (SAR) studies?

  • Answer:

  • Nitration: Metal-free C–H nitration at the 3-position using HNO₃/Ac₂O, achieving 45–61% yields .
  • Substitution reactions: Electrophilic aromatic substitution at the 5-position using halogenated aryl groups or alkyl chains .
  • Cross-coupling: Suzuki-Miyaura reactions to introduce biaryl motifs for enhanced biological activity .

Q. How can metabolic pathways and pharmacokinetic properties of this compound be investigated?

  • Answer:

  • Isotopic labeling: Use [¹⁴C]-labeled analogs to track metabolic fate in vitro (e.g., liver microsomes) and in vivo (rodent models) .
  • Mass balance studies: Quantify excretion routes (e.g., urine vs. feces) and identify major metabolites via LC-HRMS .
  • Enzyme inhibition assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. What methodologies are used to evaluate its biological activity against therapeutic targets?

  • Answer:

  • Enzyme inhibition assays: Test affinity for targets like MurA (bacterial cell wall synthesis) or PDE5 (cardiovascular regulation) using fluorescence-based or radiometric assays .
  • QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing Cl groups) with inhibitory potency .
  • In vivo efficacy: Assess blood pressure modulation in hypertensive rodent models for cardiovascular applications .

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